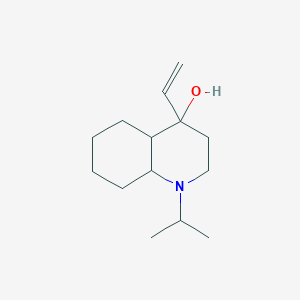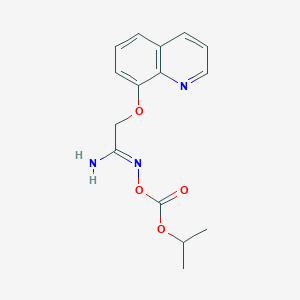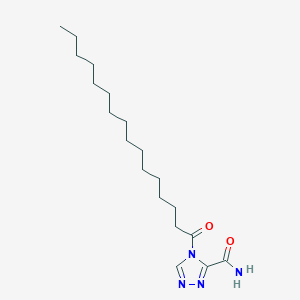
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide: is a complex organic compound with the molecular formula C28H21N2OPS This compound is characterized by the presence of a cyano group, a triphenylphosphoranylidene moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide typically involves the reaction of triphenylphosphine with a suitable cyano compound under controlled conditions. One common method includes the reaction of triphenylphosphine with 2-cyanoethanethioyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the triphenylphosphoranylidene moiety can stabilize reactive intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
N-(Triphenylphosphoranylidene)benzamide: Similar in structure but lacks the cyano and ethanethioyl groups.
4-Chloro-N-(2-cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide: Contains a chloro substituent, which can alter its reactivity and applications.
Uniqueness
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the cyano group, in particular, allows for a wide range of synthetic transformations, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
155786-93-9 |
|---|---|
Molecular Formula |
C28H21N2OPS |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]benzamide |
InChI |
InChI=1S/C28H21N2OPS/c29-21-26(28(33)30-27(31)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,(H,30,31,33) |
InChI Key |
NGQLNYJGSCPBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)


![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)

methyl butanoate](/img/structure/B12882046.png)

![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)

